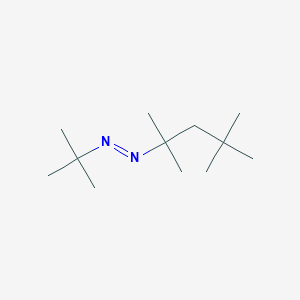

(E)-1-tert-Butyl-2-(2,4,4-trimethylpentan-2-yl)diazene

Cat. No. B8541673

Key on ui cas rn:

57905-89-2

M. Wt: 198.35 g/mol

InChI Key: OWSDKJHFKVXOPH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04604455

Procedure details

Mixtures of an unsymmetrical azoalkane and the corresponding symmetrical azoalkanes have unique thermal and initiator properties that may extend over a wide temperature range depending upon the R and R' groups. For example, when tert-octylamine (1,1,3,3-tetramethylbutylamine) and tert-butylamine are used in the sulfamide reaction, a mixture of di-tert-octyldiazine (which has a ten hour half life (t-1/2) of 107° C.) and tert butyl tert-octyldiazene (which has a 10 hour half life of 137° C.) is obtained; the 10 hour half lives were extrapolated from data in J. W. Timberlake et al 1976 publication in the Journal of Organic Chemistry, vol 41, page 1666. Di-tert-butyldiazene (which has a 10 hour t-1/2 about 160° C. and a b.p. of 109° C.) is removed during the workup. Mixtures of tert-octylamine with tert-amylamine or tert-dodecylamine (Primene 81-R product) give mixtures of azoalkanes with similar half lives as above. Mixtures of initiators of various activities are commonly used in various polymerization processes. Mixtures of peroxides of different half lives are used in the polymerization of styrene, vinyl chloride, and ethylene. Mixtures of azonitriles are also used in polymerizations but these leave toxic residues in the polymers. Mixtures of azoalkanes derived from tert-octylamine and another tertiary alkyl primary amine are particularly useful where a low or intermediate temperature initiator is required to initiate the polymerization at a reasonable rate and a higher temperature initiator is required to finish the reaction. This is especially true in the bulk polymerization of styrene where a high temperature initiator is required to obtain faster conversion to polystyrene. Peroxides cannot be used in this capacity because they degrade polystyrene at the higher temperatures. Azonitriles are too unstable to be used as finishing catalysts. In fact, prior to our invention, no such suitable commercially feasible initiator system existed.

[Compound]

Name

al 1976

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

azoalkane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

azoalkanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

di-tert-octyldiazine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH2:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(N)(C)(C)C.S(N)(N)(=O)=O.C(C1C=CN=NC=1C(CC(C)(C)C)(C)C)(CC(C)(C)C)(C)C.C(N=[N:47][C:48]([CH2:51][C:52](C)(C)C)([CH3:50])[CH3:49])(C)(C)C.C(N=NC(C)(C)C)(C)(C)C>>[C:1]([NH2:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].[C:48]([NH2:47])([CH2:51][CH3:52])([CH3:50])[CH3:49]

|

Inputs

Step One

[Compound]

|

Name

|

al 1976

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N=NC(C)(C)C

|

Step Three

[Compound]

|

Name

|

azoalkane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

azoalkanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(CC(C)(C)C)N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(N)N

|

Step Eight

|

Name

|

di-tert-octyldiazine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(CC(C)(C)C)C1=C(N=NC=C1)C(C)(C)CC(C)(C)C

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N=NC(C)(C)CC(C)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

has a ten hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

half life of 137° C.) is obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the 10 hour half lives

|

|

Duration

|

10 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a b.p. of 109° C.) is removed during the workup

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(CC(C)(C)C)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(CC)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04604455

Procedure details

Mixtures of an unsymmetrical azoalkane and the corresponding symmetrical azoalkanes have unique thermal and initiator properties that may extend over a wide temperature range depending upon the R and R' groups. For example, when tert-octylamine (1,1,3,3-tetramethylbutylamine) and tert-butylamine are used in the sulfamide reaction, a mixture of di-tert-octyldiazine (which has a ten hour half life (t-1/2) of 107° C.) and tert butyl tert-octyldiazene (which has a 10 hour half life of 137° C.) is obtained; the 10 hour half lives were extrapolated from data in J. W. Timberlake et al 1976 publication in the Journal of Organic Chemistry, vol 41, page 1666. Di-tert-butyldiazene (which has a 10 hour t-1/2 about 160° C. and a b.p. of 109° C.) is removed during the workup. Mixtures of tert-octylamine with tert-amylamine or tert-dodecylamine (Primene 81-R product) give mixtures of azoalkanes with similar half lives as above. Mixtures of initiators of various activities are commonly used in various polymerization processes. Mixtures of peroxides of different half lives are used in the polymerization of styrene, vinyl chloride, and ethylene. Mixtures of azonitriles are also used in polymerizations but these leave toxic residues in the polymers. Mixtures of azoalkanes derived from tert-octylamine and another tertiary alkyl primary amine are particularly useful where a low or intermediate temperature initiator is required to initiate the polymerization at a reasonable rate and a higher temperature initiator is required to finish the reaction. This is especially true in the bulk polymerization of styrene where a high temperature initiator is required to obtain faster conversion to polystyrene. Peroxides cannot be used in this capacity because they degrade polystyrene at the higher temperatures. Azonitriles are too unstable to be used as finishing catalysts. In fact, prior to our invention, no such suitable commercially feasible initiator system existed.

[Compound]

Name

al 1976

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

azoalkane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

azoalkanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

di-tert-octyldiazine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH2:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(N)(C)(C)C.S(N)(N)(=O)=O.C(C1C=CN=NC=1C(CC(C)(C)C)(C)C)(CC(C)(C)C)(C)C.C(N=[N:47][C:48]([CH2:51][C:52](C)(C)C)([CH3:50])[CH3:49])(C)(C)C.C(N=NC(C)(C)C)(C)(C)C>>[C:1]([NH2:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].[C:48]([NH2:47])([CH2:51][CH3:52])([CH3:50])[CH3:49]

|

Inputs

Step One

[Compound]

|

Name

|

al 1976

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N=NC(C)(C)C

|

Step Three

[Compound]

|

Name

|

azoalkane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

azoalkanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(CC(C)(C)C)N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(N)N

|

Step Eight

|

Name

|

di-tert-octyldiazine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(CC(C)(C)C)C1=C(N=NC=C1)C(C)(C)CC(C)(C)C

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N=NC(C)(C)CC(C)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

has a ten hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

half life of 137° C.) is obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the 10 hour half lives

|

|

Duration

|

10 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a b.p. of 109° C.) is removed during the workup

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(CC(C)(C)C)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(CC)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |